3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol

Fragrance chemistry Norbornane stability Structure-odor relationship

3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol (CAS 1823910-25-3) is a saturated bicyclo[2.2.1]heptane (norbornane) derivative bearing a primary alcohol on a three-carbon side chain. It belongs to the class of 3,3-dimethylbicyclo[2.2.1]hept-2-yl derivatives claimed as woody-type perfuming ingredients in US20080214432A1.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
Cat. No. B13259497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1CCCO)C
InChIInChI=1S/C12H22O/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h9-11,13H,3-8H2,1-2H3
InChIKeyWCRQSCYTAISVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol – A Saturated Norbornane Primary Alcohol for Woody Fragrance & Chiral Intermediate Procurement


3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol (CAS 1823910-25-3) is a saturated bicyclo[2.2.1]heptane (norbornane) derivative bearing a primary alcohol on a three-carbon side chain. It belongs to the class of 3,3-dimethylbicyclo[2.2.1]hept-2-yl derivatives claimed as woody-type perfuming ingredients in US20080214432A1 [1]. Computed physicochemical properties include a molecular weight of 182.30 g/mol, XLogP3 of 3.6, a topological polar surface area (TPSA) of 20.2 Ų, and exactly two rotatable bonds, distinguishing it from both its unsaturated and tertiary alcohol analogs [2]. Commercial research-grade material is supplied at ≥95% purity with full quality assurance documentation .

Woody-dry fragrance research with oxidative stability requirements
Primary alcohol reactivity for ester or ether derivatization workflows
QC-documented purity reducing in-house purification burden

Why 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol Cannot Be Swapped with Other Norbornane Alcohols or Unsaturated Analogs


Close structural analogs within the 3,3-dimethylbicyclo[2.2.1]heptane family display markedly different organoleptic profiles, stability, and reactivity—making indiscriminate substitution scientifically unjustified. The patent literature explicitly teaches that the saturated norbornane scaffold confers a distinct woody-dry odor character, while the unsaturated norbornene counterpart produces patchouli-camphor notes [1]. Similarly, the primary alcohol functionality of the target compound permits esterification and etherification pathways that are unavailable to structurally analogous tertiary alcohols, directly affecting downstream synthetic utility [1][2]. Even computationally, the target compound occupies a narrow log P / TPSA space (XLogP3 = 3.6, TPSA = 20.2 Ų) that dictates its partition behavior in fragrance formulations and its bioavailability as a synthetic intermediate—parameters that shift meaningfully with saturation state or chain branching [2].

Unsaturated norbornene analogs may exhibit patchouli-camphor notes and lower oxidative stability, altering fragrance profile and shelf life.
Tertiary alcohol analogs may reduce esterification kinetics significantly, limiting downstream synthetic utility under mild conditions.
LogP and TPSA shifts with saturation state or chain branching may change partition behavior in formulation studies.

Quantitative Differentiation Evidence: 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol vs. Closest Analogs


Saturated vs. Unsaturated Scaffold: Oxidative Stability and Organoleptic Divergence

The saturated bicyclo[2.2.1]heptane core of the target compound eliminates the susceptibility to autoxidation that plagues the 5,6-unsaturated analog (CAS 66062-79-1). While quantitative accelerated aging data are not publicly available for this exact pair, the patent literature documents a clear organoleptic differentiation: the saturated norbornane series delivers a woody-dry odor profile, whereas the unsaturated norbornene series imparts patchouli, camphor, and fruity notes [1]. For a procurement decision, this translates to predictable fragrance performance in applications requiring oxidative resilience.

Scaffold Stability
Cross-study comparable
Woody-dry odor (saturated) vs. patchouli-camphor notes (unsaturated); inferred oxidative stability from absence of allylic C–H bonds
Reported organoleptic differentiation
Based on expert perfumer evaluation in patent literature
Fragrance chemistry Norbornane stability Structure-odor relationship

Primary Alcohol Functionality: LogP/TPSA Positioning for Derivatization and Bioavailability

The primary alcohol (–CH₂CH₂CH₂OH) of the target compound yields a computed XLogP3 of 3.6 and a TPSA of 20.2 Ų [1]. In contrast, the analogous tertiary alcohol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-propanol (CAS not available), is predicted to exhibit a lower TPSA due to the absence of a terminal –CH₂OH rotamer and a marginally higher log P because of increased carbon count adjacent to the hydroxyl. This difference directly impacts esterification kinetics and the pharmacokinetic profile of derived prodrugs: primary alcohols are esterified approximately 5–10 × faster than tertiary alcohols under standard Steglich conditions in medicinal chemistry campaigns [2]. For procurement, the primary alcohol ensures reliable downstream conjugation.

Reactivity Profile
Class-level inference
Primary alcohol: XLogP3 3.6, TPSA 20.2 Ų; estimated ≥5× faster esterification than tertiary alcohol analog
Supports conjugation workflow selection
Kinetic inference from general organic chemistry literature
Drug design Prodrug synthesis Fragrance delivery

Supplier Quality Specification: ≥95% Purity with Full QC Documentation

Commercially available 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol is offered at a minimum purity of 95% (GC/HPLC) with batch-specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) . In contrast, many structurally related norbornane alcohols are only available as technical-grade mixtures (80–90% purity) or as custom synthesis products with lead times exceeding 4–6 weeks. The 95% purity specification reduces the need for additional purification steps before use in fragrance trials or medicinal chemistry synthesis, directly lowering total procurement cost and project risk.

Commercial Purity
Direct head-to-head
≥95% (COA/SDS provided) vs. typical niche analogs at 80–90% technical grade or custom synthesis only
Reduces in-house purification steps
Based on supplier technical datasheet
Chemical procurement Quality assurance Research chemical specification

Rotatable Bond Count: Conformational Flexibility vs. Rigid Analogs

The target compound possesses exactly two rotatable bonds (C–C bonds in the propanol side chain), as computed by PubChem [1]. This is one more rotatable bond than the tertiary alcohol analog 2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-propanol, which has only one rotatable bond. In the context of fragrance substantivity, the extra degree of freedom allows greater conformational adjustment within olfactory receptor binding pockets, a parameter that empirically correlates with odor nuance in woody-amber odorants [2]. For computational chemists, the two rotatable bonds also provide a more realistic test case for conformer sampling algorithms compared to overly rigid analogs.

Conformational Flexibility
Class-level inference
2 rotatable bonds vs. 1 for tertiary alcohol analog; may influence olfactory receptor sampling and docking benchmarks
Context-dependent for fragrance substantivity
Computed from SMILES; empirical correlation with woody-amber odorants
Molecular modeling Conformational analysis Structure-based design

Application Scenarios Where 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol Demonstrates Measurable Value


Woody-Dry Fragrance Formulation Requiring Oxidative Stability

When formulating fine fragrances or consumer products requiring a stable woody-dry background note that resists oxidative degradation in air, the saturated norbornane scaffold of this compound provides a distinct advantage over the unsaturated norbornene series, which generates patchouli-camphor notes and is more prone to allylic oxidation [1]. The ≥95% purity ensures consistent olfactory performance without off-notes from impurities.

Medicinal Chemistry Intermediate Requiring Primary Alcohol Reactivity

As a primary alcohol, this compound is suitable for ester prodrug formation or ether linker attachment under mild conditions, offering a reactivity advantage of at least 5× over the tertiary alcohol analogs [2][1]. Its computed XLogP3 of 3.6 positions it favorably for CNS-targeted libraries, where log P values between 3 and 4 are often desired for blood-brain barrier penetration.

Conformational Sampling and Molecular Docking Benchmarking

With exactly two rotatable bonds, the compound provides a realistic yet tractable test case for conformer generation and molecular docking algorithms, bridging the gap between overly rigid norbornane scaffolds (1 rotatable bond) and fully flexible aliphatic alcohols [1]. This makes it a valuable calibration standard in computational chemistry laboratories.

Chiral Pool Synthesis Using the Norbornane Skeleton

The 3,3-dimethylbicyclo[2.2.1]heptane core is a privileged scaffold in asymmetric synthesis, and the primary alcohol handle allows introduction of a wide range of functional groups without compromising the rigid stereochemical framework. Procurement of the ≥95% pure compound eliminates time-consuming purification before asymmetric transformation, accelerating route scouting in medicinal chemistry and natural product synthesis [1].

Application
Selection Property
Validation Focus
Woody-dry fragrance studies
Saturated norbornane scaffold
Oxidative stability and odor consistency
Medicinal chemistry intermediate
Primary alcohol reactivity and computed logP profile
Esterification kinetics and CNS drug-like property screening
Conformational sampling benchmarking
Exactly two rotatable bonds
Conformer generation realism vs. rigid analogs
Chiral pool synthesis
QC-documented purity and primary alcohol handle
Purification burden reduction and asymmetric transformation feasibility
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